molecular formula C21H16N4O3S2 B2975573 3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251606-46-8

3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Katalognummer: B2975573
CAS-Nummer: 1251606-46-8
Molekulargewicht: 436.5
InChI-Schlüssel: CFJDARGIJKADLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrido-thiadiazine derivative featuring a 3-(methylthio)phenyl substituent at the 4-position of the pyrido[2,3-e][1,2,4]thiadiazin-3-one core and a benzonitrile group attached via a methylene linker. The structure integrates a fused bicyclic system (pyrido-thiadiazine) with a sulfone group (1,1-dioxido) and a ketone (3-oxo), contributing to its unique electronic and steric properties.

Eigenschaften

IUPAC Name

3-[[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDARGIJKADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C16H15N3O5S2C_{16}H_{15}N_3O_5S_2 and a molecular weight of approximately 393.43 g/mol. Its structure features a pyrido-thiadiazine core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrido[2,3-e][1,2,4]thiadiazine moiety often exhibit significant anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from pyrido-thiadiazines. For instance:

  • Cell Line Studies : Compounds with similar structures have shown moderate to significant anticancer activity against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The cytotoxic effects were assessed using standard assays such as MTT or SRB assays, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHCT-11615
Compound BMCF-720
Compound CHeLa12

The mechanism by which these compounds exert their anticancer effects is believed to involve several pathways:

  • Induction of Apoptosis : Many pyrido-thiadiazines induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : These compounds may inhibit key signaling pathways involved in cell cycle regulation, leading to reduced proliferation rates in malignant cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, potentially contributing to their anticancer effects.

Other Biological Activities

Beyond anticancer properties, there may be additional biological activities associated with this compound:

  • Antimicrobial Effects : Certain analogs have demonstrated antimicrobial activity against various bacterial strains. The presence of the thiadiazine ring is often linked to enhanced antibacterial properties.
  • Anti-inflammatory Properties : Compounds with similar structures have also been noted for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies provide insight into the efficacy and safety profile of this compound:

  • Study on Anticancer Efficacy : In a study involving a series of pyrido-thiadiazine derivatives, researchers found that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
  • Safety Profile Assessment : Toxicological evaluations indicated that certain derivatives exhibited acceptable safety profiles in preclinical models, suggesting potential for further development into therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-thiadiazine derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound: 3-((4-(3-(Methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile C₂₃H₁₈N₄O₃S₂ 3-(Methylthio)phenyl (pyrido-thiadiazine), benzonitrile (methyl linker) 474.54 g/mol Methylthio group enhances lipophilicity; benzonitrile may improve target binding .
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide C₁₅H₁₂FN₃O₃S 4-Fluoro-3-methylphenyl 333.34 g/mol Fluorine substitution increases metabolic stability; methyl group adds steric bulk.
3-((2-(2-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile C₂₂H₁₇N₃O₄S 2-Methoxyphenyl (benzothiadiazine), benzonitrile 419.5 g/mol Methoxy group improves solubility but may reduce membrane permeability.
4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile C₂₂H₁₇N₃O₄S 3-Methoxyphenyl (benzothiadiazine), benzonitrile 419.5 g/mol Meta-substitution of methoxy optimizes electronic effects for target interaction.

Key Observations :

Fluorine in the analog from improves stability against oxidative metabolism, a common strategy in medicinal chemistry .

Structural Variations :

  • The pyrido[2,3-e]thiadiazine core in the target compound differs from the benzo[e]thiadiazine system in and . The pyrido-fused system may enhance π-stacking interactions in biological targets due to increased aromatic surface area.

The sulfone group (1,1-dioxido) in all compounds enhances solubility and hydrogen-bonding capacity, critical for target engagement .

Unresolved Questions :

  • Specific data on solubility, melting points, and in vitro/in vivo efficacy are absent in the provided evidence. Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridothiadiazine precursors. A general approach includes:

Core Formation: Condensation of a substituted pyridine with thiadiazine precursors under acidic or basic conditions.

Functionalization: Introduction of the 3-(methylthio)phenyl group via nucleophilic aromatic substitution or Suzuki coupling.

Cyanobenzyl Attachment: Alkylation or coupling reactions to introduce the benzonitrile moiety.
Key intermediates include:

  • Intermediate A : Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core.
  • Intermediate B : 3-(methylthio)phenyl-substituted derivative.
  • Intermediate C : Benzonitrile-functionalized product.
    Reaction conditions (e.g., catalysts like Pd(PPh₃)₄ for coupling, solvents like DMF) are critical for yield optimization .

Advanced: How can researchers optimize reaction conditions for nucleophilic substitution steps?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃).
  • Response Metrics : Yield, purity (HPLC), and reaction time.
    Example optimization table:
ConditionYield (%)Purity (%)
DMF, 100°C, K₂CO₃6592
THF, 80°C, Cs₂CO₃4885
Statistical modeling (e.g., response surface methodology) identifies optimal conditions. Evidence suggests polar aprotic solvents enhance reactivity in similar pyridothiadiazine systems .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzonitrile proton absence, methylthio group at δ 2.5 ppm).
    • IR : CN stretch (~2220 cm⁻¹), S=O stretches (~1300–1150 cm⁻¹).
  • Crystallography :
    • X-ray Diffraction : Use SHELX for structure solution and WinGX for data refinement. ORTEP-3 generates thermal ellipsoid plots .

Advanced: How to resolve discrepancies between calculated and observed X-ray diffraction data?

Methodological Answer:

Data Validation : Use PLATON (integrated in WinGX) to check for missed symmetry or twinning.

Refinement Adjustments : In SHELXL, apply restraints for disordered regions (e.g., methylthio group) and optimize ADPs (Atomic Displacement Parameters).

Contradiction Analysis : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, S=O bond lengths in thiadiazine dioxides average 1.43 Å; deviations >0.02 Å suggest refinement errors .

Basic: What biological activity screening approaches are applicable?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases or phosphatases linked to the compound’s target (e.g., tyrosine kinases).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Comparative Studies : Benchmark against analogs like 2-(3-methoxybenzyl)-4-(p-tolyl)-pyridothiadiazine derivatives to assess SAR .

Advanced: Strategies for analyzing contradictory bioactivity data between derivatives

Methodological Answer:

Structural Analysis : Compare X-ray structures to identify conformational differences (e.g., planarity of the pyridothiadiazine ring).

Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate binding affinity variations due to substituents (e.g., methylthio vs. methoxy groups).

Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme vs. cell-based) to distinguish target-specific effects from nonspecific toxicity .

Basic: What chemical modifications improve solubility without compromising activity?

Methodological Answer:

  • Derivatization :
    • Introduce polar groups (e.g., -OH, -COOH) via electrophilic substitution on the benzonitrile ring.
    • Replace methylthio (-SMe) with sulfoxide (-SOCH₃) for enhanced hydrophilicity.
  • Formulation : Use co-solvents (PEG 400) or cyclodextrin complexes for in vivo studies. Evidence shows sulfone derivatives retain activity with improved aqueous solubility .

Advanced: Designing experiments to study metabolic stability

Methodological Answer:

In Vitro Metabolism :

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH; monitor parent compound depletion via LC-MS.
  • Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., sulfoxide formation).

Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways.

Kinetic Analysis : Calculate t₁/₂ and intrinsic clearance (CLint) to predict in vivo behavior .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.